4'-Fluorobutyrophenone

Medicinal Chemistry Neuroscience Structure-Activity Relationship (SAR)

Developing butyrophenone antipsychotics? Non-fluorinated analogs fail at D2 receptors (Ki >1000 nM). 4'-Fluorobutyrophenone (CAS 582-83-2) delivers 25-50 nM Ki via its essential para-fluorine pharmacophore-a 20-40× enhancement vs. unsubstituted and 4× vs. para-chloro analogs. • Direct haloperidol/trifluperidol precursor • Reference standard for halogen SAR (F, Cl, Br, CF₃) • PET/SPECT tracer development scaffold • 98% purity; ships ambient globally

Molecular Formula C10H11FO
Molecular Weight 166.19 g/mol
CAS No. 582-83-2
Cat. No. B1266102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Fluorobutyrophenone
CAS582-83-2
Molecular FormulaC10H11FO
Molecular Weight166.19 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C10H11FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3
InChIKeyQHDXPJMOWRLLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Fluorobutyrophenone: Key Scaffold for Antipsychotics


4'-Fluorobutyrophenone (CAS 582-83-2), chemically designated as 1-(4-fluorophenyl)butan-1-one, is a foundational para-fluorinated aromatic ketone within the butyrophenone class. This compound serves as the critical molecular scaffold for a vast array of therapeutically significant neuroleptic agents, most notably the first-generation antipsychotic haloperidol . Its molecular architecture, defined by a 4-fluorophenyl ring linked to a butanone side chain (C10H11FO, MW 166.19 g/mol), establishes it as the essential building block for exploring structure-activity relationships (SAR) within dopamine receptor pharmacology . The compound's unique physicochemical and electronic profile, conferred by the para-fluorine substituent, distinguishes it from non-fluorinated and other halogenated butyrophenone analogs in both synthetic utility and biological relevance .

Core Scaffold Para-fluorinated butyrophenone intermediate for dopamine receptor ligand synthesis
SAR Probe Enables halogen-dependent receptor affinity comparison within butyrophenone class
Handling Context Solid-state precursor at ambient temperature supports standard weighing workflows

Why 4'-Fluorobutyrophenone Cannot Be Substituted


Simple substitution of 4'-fluorobutyrophenone with its unsubstituted butyrophenone parent or other halogenated analogs (e.g., 4-chlorobutyrophenone) is chemically and pharmacologically invalid. The para-fluorine substituent is not a passive modification; it is an active pharmacophore that fundamentally alters the compound's electronic properties, physical state, and biological target engagement. As demonstrated by comparative studies, the presence of fluorine dramatically enhances dopamine D2 receptor binding affinity by 20- to 40-fold compared to the unsubstituted parent . Furthermore, the para-fluoro derivative exhibits up to 4-fold greater binding affinity than its para-chloro counterpart . These quantitative differences in molecular recognition preclude any assumption of functional equivalence, making 4'-fluorobutyrophenone the sole viable intermediate for developing high-potency butyrophenone-based antipsychotics with a well-established pharmacological profile .

4'-Fluorobutyrophenone vs Unsubstituted Butyrophenone

Reported receptor binding responses may differ by over an order of magnitude; assay outcomes may not transfer directly.

4'-Fluorobutyrophenone vs 4-Chlorobutyrophenone

Para-substituent electronic properties may shift target engagement context; fluorinated scaffold shows reported higher binding response.

4'-Fluorobutyrophenone vs Liquid Analogs

Physical state shift to liquid may alter handling, volatility, and synthetic protocol reproducibility.

4'-Fluorobutyrophenone: Quantitative Differentiation


Enhanced Dopamine D2 Binding by Para-Fluorine Substitution

Comparative radioligand binding assays demonstrate that 4'-fluorobutyrophenone exhibits dopamine D2 receptor binding constants (Ki) ranging from 25 to 50 nM. This represents a dramatic improvement over the parent butyrophenone compound, which shows binding constants exceeding 1000 nM . Systematic SAR studies confirm that this para-fluorine substitution enhances dopamine D2 and D3 receptor affinity by 20 to 40-fold compared to the unsubstituted derivative .

D2 Binding Affinity
Head-to-head
20- to 40-fold higher
vs unsubstituted >1000 nM
Supports fluorinated scaffold necessity for high-affinity ligand synthesis
In vitro radioligand binding context
Medicinal Chemistry Neuroscience Structure-Activity Relationship (SAR)

Superior D2 Affinity over Chlorinated Analog

The electronic effects of halogen substitution on the butyrophenone aromatic ring are not equivalent. Direct comparative binding studies reveal that 4'-fluorobutyrophenone possesses significantly greater dopamine D2 receptor affinity than its chlorinated analog. Specifically, 4-chlorobutyrophenone derivatives exhibit a 2- to 4-fold reduction in binding affinity relative to their 4'-fluoro counterparts . This is reflected in quantitative Ki values: 4-fluorobutyrophenone has a Ki of 25-50 nM, while 4-chlorobutyrophenone has a Ki of 100-200 nM .

Chloro vs Fluoro Affinity
Head-to-head
2- to 4-fold higher
vs 4-chloro analog 100-200 nM
Fluoro derivative supports more potent lead optimization pathways
Halogen electronegativity SAR context
Halogen Bonding Receptor Pharmacology Medicinal Chemistry

Fluorinated Analog: Solid at Room Temperature

The para-fluorine substitution on the butyrophenone scaffold induces a significant shift in physicochemical properties. 4'-Fluorobutyrophenone has a melting point of 38-40°C, rendering it a solid at standard ambient temperature and pressure . In contrast, the unsubstituted butyrophenone remains a liquid with a melting point of 11-13°C . This 26-27°C increase in melting point is a direct consequence of the fluorine atom's influence on molecular packing and dipole moment.

Physical State at RT
Reported
38-40 °C (Solid)
vs unsubstituted 11-13 °C (Liquid)
May support easier handling and long-term storage stability
Standard laboratory condition values
Crystallography Process Chemistry Formulation Science

4'-Fluorobutyrophenone: Validated Application Scenarios


High-Potency Antipsychotic Synthesis

The primary and most well-established application for 4'-fluorobutyrophenone is as the essential precursor for synthesizing haloperidol and its derivatives. As demonstrated in the evidence, the para-fluorine group is non-negotiable for achieving the requisite nanomolar dopamine D2 receptor affinity characteristic of this drug class. Substituting 4'-fluorobutyrophenone with a non-fluorinated analog would result in a lead compound with insufficient potency (>1000 nM vs. 25-50 nM Ki) . Procurement of this specific compound is therefore mandatory for any project aimed at generating or optimizing neuroleptic agents based on the classic butyrophenone pharmacophore .

SAR Studies of Halogenated Dopamine Ligands

For medicinal chemistry programs exploring the impact of halogen substitution on receptor binding kinetics and selectivity, 4'-fluorobutyrophenone serves as the critical reference standard. The evidence establishes a clear SAR gradient: the para-fluoro analog demonstrates 2- to 4-fold greater binding affinity than the para-chloro analog . Researchers investigating the role of electronegativity and steric bulk in dopamine receptor engagement require this compound to establish a quantitative baseline against which other halogenated (Cl, Br, CF3) or unsubstituted analogs can be compared .

Radiotracer Development for Dopamine Imaging

The 4'-fluorobutyrophenone core is a validated scaffold for developing positron emission tomography (PET) and single-photon emission computed tomography (SPECT) radioligands. The evidence of high-affinity binding (Ki 25-50 nM) supports its use as a precursor for synthesizing fluorinated (e.g., 18F-labeled) or radioiodinated probes targeting dopamine D2/D3 receptors in the brain . Its well-characterized affinity and selectivity profile, as highlighted in comparative studies, makes it a more suitable starting point for tracer development than its lower-affinity chlorinated or unsubstituted counterparts .

Application
Selection Property
Validation Focus
Dopamine Ligand Synthesis
Para-fluorinated butyrophenone core
Receptor binding affinity assessment
Halogen SAR Studies
Fluorinated reference standard
Binding comparison vs Cl/unsubstituted analogs
Radiotracer Development
High-affinity precursor scaffold
Target engagement and specificity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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